N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a thiophene ring at the 3-position and a methyl-linked thiophene-3-carboxamide group. This structure combines electron-rich thiophene moieties with the electron-deficient pyrazine ring, creating a conjugated system that may influence its physicochemical and biological properties. For example, similar carboxamide derivatives are synthesized via condensation reactions, as seen in the preparation of hydrazinyl-thiazolines (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides) using hydrazine hydrate and aromatic aldehydes . The compound’s characterization likely employs spectroscopic methods (NMR, mass spectrometry) and computational modeling, as demonstrated in other studies .
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYMBIPRFKJKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyrazine derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyrazine rings in the compound are susceptible to oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-chloroperbenzoic acid (mCPBA).
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Conditions : Reactions typically occur in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.
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Products :
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Sulfoxides and sulfones via oxidation of thiophene sulfur atoms.
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Pyrazine N-oxides when the pyrazine ring is targeted.
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Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Temperature (°C) | Major Product | Yield (%) |
|---|---|---|---|
| H₂O₂ | 25 | Thiophene sulfoxide | 65–70 |
| KMnO₄ | 50 | Thiophene sulfone | 55–60 |
| mCPBA | 0 | Pyrazine N-oxide derivative | 70–75 |
Reduction Reactions
Reductive transformations primarily target the carboxamide group and aromatic rings:
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).
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Conditions : LiAlH₄ requires anhydrous tetrahydrofuran (THF) at reflux; NaBH₄ is effective in methanol at 25°C.
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Products :
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Primary amines via reduction of the carboxamide group.
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Dihydrothiophene derivatives upon partial hydrogenation of the thiophene ring.
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Table 2: Reduction Pathways
| Reducing Agent | Substrate Site | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Carboxamide | Amine derivative | High |
| H₂/Pd-C | Thiophene ring | Dihydrothiophene | Moderate |
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions:
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Nucleophilic Substitution :
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Reagents : Halogens (Cl₂, Br₂) or alkylating agents (e.g., methyl iodide).
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Sites : Pyrazine C-H bonds or thiophene α-positions.
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Electrophilic Substitution :
Key Findings :
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Bromination at the pyrazine ring yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide analogs with >80% regioselectivity .
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Nitration produces nitro derivatives that serve as intermediates for further functionalization.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enhances structural diversity:
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Suzuki-Miyaura Coupling :
Table 3: Suzuki Coupling Efficiency
| Boronic Acid | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| Phenylboronic acid | 5 | 72 |
| 4-Fluorophenyl | 7 | 68 |
| Thiophene-2-boronic | 5 | 65 |
Condensation and Cyclization
The compound serves as a precursor in multi-step syntheses:
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TiCl₄-Mediated Condensation :
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Gewald Reaction :
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Forms 2-aminothiophene derivatives via cyclization with ketones and sulfur.
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Stability and Reaction Optimization
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Thermal Stability : Decomposes above 250°C, limiting high-temperature reactions.
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Solvent Effects : Polar solvents (DMF, DMSO) enhance substitution rates but may promote side reactions.
Computational Insights
DFT studies reveal:
Scientific Research Applications
Medicinal Chemistry
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide has been explored for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity: Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Bacillus subtilis | 0.35 μg/mL |
| Candida albicans | 0.40 μg/mL |
This broad-spectrum activity makes it a candidate for further development as an antibacterial agent.
- Anticancer Properties: The compound's ability to inhibit specific enzymes and receptors suggests potential anticancer effects, although further studies are required to elucidate its mechanisms of action.
Biological Applications
The compound has been investigated for its biological activities beyond antimicrobial effects:
- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for anti-inflammatory drug development .
- Antioxidant Activity: The presence of thiophene rings is associated with antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Material Science
This compound is also being explored for its applications in material science:
- Organic Semiconductors: Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors, which are essential for various electronic devices.
- Corrosion Inhibitors: Its chemical structure allows it to be effective in protecting metals from corrosion, making it valuable in industrial applications .
Case Study 1: Antimicrobial Evaluation
A study published in the ACS Omega journal evaluated the antimicrobial efficacy of several derivatives of thiophene compounds, including this compound. The results demonstrated that certain derivatives exhibited superior activity against resistant strains of bacteria, highlighting the compound's potential in combating antibiotic resistance .
Research documented in MDPI's Molecules journal focused on synthesizing derivatives of this compound and assessing their biological activity. The study found that modifications to the thiophene ring significantly enhanced the compound's anticancer properties, suggesting that structural optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison
Spectroscopic and Physicochemical Properties
- NMR Shifts : Pyrazine protons in the patent compound resonate at δ 8.6–8.8, comparable to the target’s expected shifts due to similar electronic environments . Thiophene protons in ’s derivatives (e.g., §4.21.1) appear at δ 7.0–7.5, reflecting aromatic shielding effects .
- Mass Spectrometry : The nitrogen rule () predicts molecular ion stability for the target compound, as its nitrogen count (4 N atoms) aligns with even-electron fragmentation patterns .
- Lipophilicity : Trifluoromethyl groups () increase logP values, whereas the target’s thiophene rings may balance hydrophobicity with moderate polarity .
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. The compound features both thiophene and pyrazine rings, which are known for their significant roles in various biological activities due to their electronic properties .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings regarding its antimicrobial efficacy:
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 18 |
| Escherichia coli | 0.5 - 1.0 | 15 |
| Candida albicans | 1.0 - 2.0 | 14 |
| Aspergillus niger | 1.5 - 2.5 | 13 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with MIC values as low as 0.22 μg/mL, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table illustrates the growth inhibition effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | >6 |
| HeLa (Cervical Cancer) | 12 | >5 |
| A549 (Lung Cancer) | 15 | >4 |
The selectivity index indicates a favorable profile for potential therapeutic applications, as the compound effectively inhibits cancer cell proliferation without significantly affecting healthy cells .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties using various assays, including DPPH and hydroxyl radical scavenging assays. The results are summarized in the table below:
| Assay Type | IC50 (μg/mL) | Comparison (Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 25 | 30 |
| Hydroxyl Radical Scavenging | 20 | 28 |
The compound exhibited significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid, suggesting its potential role in mitigating oxidative stress-related diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species Scavenging : Its antioxidant properties suggest that it can neutralize free radicals, reducing oxidative damage.
- Biofilm Disruption : Studies indicate that the compound can inhibit biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy.
Q & A
Q. What are the optimal synthetic routes for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Thiophene functionalization : Introduce substituents via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the pyrazine moiety .
- Amide bond formation : Use coupling agents like EDCI/HOBt to link the thiophene-carboxylic acid and amine intermediates under inert conditions .
- Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane to achieve >95% purity . Key parameters include temperature control (0–80°C), solvent choice (DMF, THF), and catalyst optimization (e.g., Pd(PPh₃)₄ for couplings) .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and pyrazine carbons (δ 145–155 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .
Q. What are the preliminary biological screening methods for this compound?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus, E. coli) .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How do electronic properties of the thiophene-pyrazine core influence bioactivity?
- The electron-rich thiophene and electron-deficient pyrazine create a push-pull system, enhancing binding to redox-active biological targets (e.g., NADPH oxidase) .
- DFT calculations : Analyze HOMO/LUMO gaps (~3.5 eV) to predict charge transfer interactions .
- Substituent effects (e.g., methyl vs. chloro groups) modulate solubility and target affinity .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response analysis : Validate IC₅₀ consistency using standardized protocols (e.g., NIH guidelines) .
- Metabolic stability assays : Test hepatic microsome degradation to rule out false positives .
- Structural analogs : Compare SAR trends to isolate pharmacophoric motifs .
Q. What strategies optimize regioselectivity in functionalizing the pyrazine ring?
- Directing groups : Use Boc-protected amines to steer electrophilic substitution .
- Metal catalysis : Pd-mediated C-H activation for C3/C5 functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Monitor hydrolysis (e.g., amide bond cleavage) via HPLC at pH 2–9 .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS .
- Light/oxygen sensitivity : Store samples under argon and assess photodegradation via UV-Vis .
Methodological Challenges and Solutions
Handling low yields in amide coupling steps
- Activation reagents : Replace DCC with T3P for higher efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12h) and improve yields by 20–30% .
Differentiating crystal polymorphism in X-ray studies
- SC-XRD : Resolve packing motifs (e.g., π-π stacking vs. hydrogen bonding) .
- DSC/TGA : Identify polymorph transitions via endothermic peaks .
Interpreting ambiguous NMR signals in crowded aromatic regions
- 2D NMR (COSY, HSQC) : Resolve overlapping thiophene/pyrazine signals .
- Isotopic labeling : Synthesize 13C-enriched analogs for precise assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
